molecular formula C7H7N5 B009362 di(1H-imidazol-1-yl)methanimine CAS No. 104619-51-4

di(1H-imidazol-1-yl)methanimine

Cat. No. B009362
Key on ui cas rn: 104619-51-4
M. Wt: 161.16 g/mol
InChI Key: FKGQRXQOODICAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863291B2

Procedure details

An oven dried round bottom flask was charged with di(1H-imidazol-1-yl)methanimine (500 mg, 3.10 mmol), 2-aminopyridin-3-ol (171 mg, 1.551 mmol) and anhydrous THF (20 ml) at room temperature. The resulting suspension was refluxed under N2 for 1 hr. LC/MS indicated complete consumption of starting material. The solvent was removed in vacuo and the residue was used in the next step without further purification. MS(LC/MS) R.T.=0.235; [M+H]+=136.09.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1([C:6]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[NH:7])C=CN=C1.NC1[C:19]([OH:20])=[CH:18]C=CN=1>C1COCC1>[O:20]1[C:19]2[C:9](=[N:10][CH:11]=[CH:12][CH:18]=2)[N:8]=[C:6]1[NH2:7]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1(C=NC=C1)C(=N)N1C=NC=C1
Name
Quantity
171 mg
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed under N2 for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
R.T.=0.235

Outcomes

Product
Name
Type
Smiles
O1C(=NC2=NC=CC=C21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.